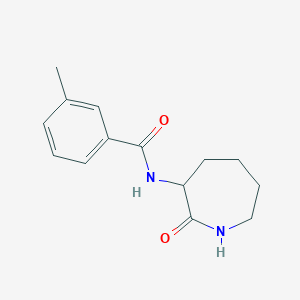

3-methyl-N-(2-oxoazepan-3-yl)benzamide

Description

3-Methyl-N-(2-oxoazepan-3-yl)benzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked to a 2-oxoazepan-3-ylamine moiety. This compound is of significant interest in medicinal chemistry due to its structural features, which enable interactions with neurokinin receptors (NK1/NK2) . The 2-oxoazepane ring provides a conformational constraint that enhances receptor binding specificity, while the 3-methylbenzamide group contributes to lipophilicity and metabolic stability. Synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2-oxoazepan-3-amine intermediates under peptide coupling conditions, as seen in related compounds .

Properties

IUPAC Name |

3-methyl-N-(2-oxoazepan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-5-4-6-11(9-10)13(17)16-12-7-2-3-8-15-14(12)18/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNFLFIYJZSBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCCCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

DNK333 (N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)

- Structural Differences : DNK333 incorporates a 3,4-dichlorobenzyl group and a trifluoromethyl-substituted benzamide, whereas 3-methyl-N-(2-oxoazepan-3-yl)benzamide lacks these electronegative substituents.

- Biological Activity : DNK333 exhibits 5-fold higher NK2 receptor affinity compared to its parent compound (1), which has a 4-chlorobenzyl group . This highlights the importance of halogen substitution in enhancing receptor interactions.

- Pharmacological Relevance : As a dual NK1/NK2 antagonist, DNK333 is explored for asthma treatment due to its ability to suppress airway inflammation .

Compound 1 (N-[(R,R)-(E)-1-(4-chlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)

- Key Distinction : The 4-chlorobenzyl group in Compound 1 results in lower NK2 affinity compared to DNK333, underscoring the role of substituent position in receptor binding .

Benzamide Derivatives with Varied Substituents

ZINC01124772 (3-Methyl-N-[(1R)-2-methyl-1-(4-methyl-5-[2-oxo-2-(phenethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl)propyl]benzamide)

- Structural Features : Retains the 3-methylbenzamide core but incorporates a triazole-sulfanyl-phenethylamine side chain.

- Biological Activity : Demonstrates strong docking energy (-9.2 kcal/mol) with Resuscitation Promoting Factor B (RpfB), a tuberculosis target, via hydrogen bonds with Arg194 and Glu242 . This contrasts with the neurokinin receptor focus of 3-methyl-N-(2-oxoazepan-3-yl)benzamide.

2-(2,4-Dichlorobenzamido)-3-methyl-N-(4-(3-oxomorpholino)phenyl)benzamide (6k-g)

- Physical Properties: Melting point >250°C, significantly higher than typical benzamides, likely due to the dichlorobenzamido group and morpholino ring enhancing crystallinity .

- Structural Contrast: Replaces the 2-oxoazepane with a morpholino ring, reducing conformational rigidity.

Benzamide-Based Neuroleptics

Amisulpride and Tiapride

- Structural Similarities : Share the benzamide backbone but lack the 2-oxoazepane moiety.

- Therapeutic Use : Act as dopamine D2/D3 receptor antagonists for schizophrenia, unlike the neurokinin-targeted 3-methyl-N-(2-oxoazepan-3-yl)benzamide .

- Physicochemical Properties : Lower logP values (~2.5) compared to 3-methyl-N-(2-oxoazepan-3-yl)benzamide derivatives (logP ~4.3), suggesting reduced blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Comparison

Key Research Findings

- Substituent Impact : Halogenation (e.g., 3,4-dichloro in DNK333) and trifluoromethyl groups significantly enhance receptor affinity and metabolic stability .

- Conformational Rigidity: The 2-oxoazepane ring in 3-methyl-N-(2-oxoazepan-3-yl)benzamide improves binding specificity compared to flexible morpholino or triazole derivatives .

- Therapeutic Potential: While 3-methyl-N-(2-oxoazepan-3-yl)benzamide derivatives target neurokinin receptors, structural analogs like ZINC01124772 show promise in anti-tuberculosis drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.